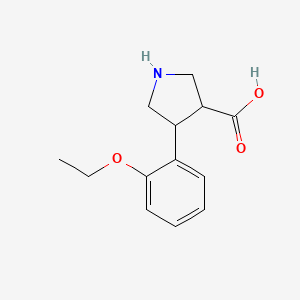
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
准备方法
The synthesis of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
科学研究应用
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer effects.
Pyrrolidine-2,5-dione: Used in the synthesis of various bioactive molecules.
Prolinol: A derivative of pyrrolidine with significant medicinal chemistry applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its interactions with various biological targets, synthesis, and the implications of its activity in pharmacological contexts.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid functional group. The structural characteristics suggest potential interactions with biological macromolecules, influencing its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can exhibit various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest cytotoxic effects against several cancer cell lines.
- Antibacterial Effects : Potential activity against specific bacterial strains has been noted, indicating a role in antimicrobial therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis |
| MCF7 | 12.8 | Cell Cycle Arrest |
| HEK293 | 25.5 | Non-specific Toxicity |
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various strains of bacteria. The compound exhibited moderate activity against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound could inhibit certain enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests a potential role in treating conditions like Alzheimer's disease.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|
| Acetylcholinesterase | 5.0 | High |
| Butyrylcholinesterase | 4.5 | Moderate |
Case Studies
-
Case Study on Antitumor Activity :
A study conducted on the effects of the compound on HCT116 colon cancer cells demonstrated significant inhibition of cell proliferation with an IC50 value of 10 µM. The study concluded that the compound could be a lead candidate for further development in cancer therapeutics. -
Case Study on Antibacterial Effects :
In a comparative study against standard antibiotics, the compound showed promising results against antibiotic-resistant strains of E. coli, indicating its potential utility in treating resistant infections.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)16/h3-6,10-11,14H,2,7-8H2,1H3,(H,15,16) |
InChI 键 |
VTDDOCWMAQZHMM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2CNCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















